For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of Bis(oxalato)chromate(III)
This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of bis(oxalato)chromate(III) complexes. The focus is on the diaquabis(oxalato)chromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, which exists as distinct cis and trans geometric isomers.[1] This document details established experimental protocols, presents key quantitative data in a structured format, and visualizes complex workflows and structures for enhanced clarity.
Synthesis Protocols
The selective synthesis of cis and trans isomers of bis(oxalato)chromate(III) salts is achieved by carefully controlling the reaction conditions.[1] The most common methods involve the redox reaction between an oxalate source, typically oxalic acid, and a chromium(VI) source, such as potassium dichromate.
Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III) Dihydrate
This synthesis employs a method that verges on mechanochemistry, involving the intimate grinding of solid reactants.[1]
Experimental Protocol:
-
Reactant Preparation: Finely grind 4.0 g of potassium dichromate (K₂Cr₂O₇) and 12.0 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) separately using a mortar and pestle.[2][3]
-
Mixing: Thoroughly mix the powdered reactants in a clean, dry evaporating dish or a large mortar.[1][3]
-
Initiation: Add a single drop of distilled water to the center of the mixture and cover the dish with a watch glass. A vigorous, exothermic reaction will commence, often with frothing and the evolution of carbon dioxide gas.[1][3][4]
-
Precipitation: Once the initial reaction subsides (typically after about an hour), add 20-30 mL of 95% ethanol to the resulting viscous, dark-colored liquid. Stir vigorously with a glass rod to precipitate the complex as a solid.[2][3]
-
Isolation and Purification: Collect the crystalline product by filtration (e.g., using a sintered glass funnel). Wash the crystals first with a 1:1 ethanol/water mixture, followed by pure ethanol to remove any unreacted starting materials.[5]
-
Drying: Air-dry the final product. The resulting compound is the cis isomer, which appears as dark green to black crystals.[6]
Synthesis of trans-Potassium Diaquabis(oxalato)chromate(III) Trihydrate
The trans isomer is typically prepared in an aqueous solution under conditions that allow for thermodynamic equilibrium.
Experimental Protocol:
-
Solution Preparation: Dissolve 12.0 g of oxalic acid dihydrate in a minimal amount of boiling distilled water. In a separate beaker, dissolve 4.0 g of potassium dichromate in a small amount of boiling water.[2]
-
Reaction: Slowly pour the hot potassium dichromate solution into the hot oxalic acid solution while stirring.[2]
-
Crystallization: Boil the resulting solution until its volume is reduced by about half. Then, allow the solution to cool and evaporate slowly at room temperature.[2]
-
Isolation: After a period of slow evaporation (which may take several days), violet crystals of the trans isomer will form.
-
Purification and Drying: Filter the crystals, wash with cold water and then ethanol, and air-dry.
The choice of counter-cation is a critical factor that influences the crystallization process and the final structure.[1] Besides alkali metals, organic cations like imidazolium and piperidinium have been used to precipitate the [Cr(C₂O₄)₂(H₂O)₂]⁻ anion, forming novel hybrid salts.[7][8]
Visualization of Workflows and Structures
Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow and the resulting chemical structures.
Caption: Synthesis workflow for cis and trans isomers.
Caption: Octahedral geometry of the complex anions.
Characterization Protocols and Data
A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized complexes.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the d-orbitals of the chromium(III) ion. For an octahedral Cr(III) complex (a d³ ion), two primary spin-allowed d-d transitions are typically observed.[1] These correspond to the transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute aqueous solution of the synthesized complex of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of 300-700 nm using a UV-Vis spectrophotometer.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the two characteristic d-d transition bands.
Table 1: UV-Visible Spectroscopic Data
| Complex Isomer | Transition 1 (⁴A₂g → ⁴T₂g) λ_max | Transition 2 (⁴A₂g → ⁴T₁g) λ_max | Reference(s) |
| cis/trans-[Cr(C₂O₄)₂(H₂O)₂]⁻ | ~560 nm | ~415 nm | [2][9] |
| (C₅H₁₀NH₂)[Cr(C₂O₄)₂(H₂O)₂] | 564 nm | 416 nm | [8] |
Note: Both cis and trans isomers exhibit very similar absorption maxima, making them difficult to distinguish by UV-Vis alone.[2][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the complex, particularly the coordinated oxalate and aqua ligands. The oxalate ion (C₂O₄²⁻), acting as a bidentate chelating agent, shows characteristic vibrational frequencies that are sensitive to its coordination with the chromium(III) center.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample by grinding a small amount of the complex with dry potassium bromide (KBr) and pressing it into a thin pellet.[8][10]
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[11][12]
-
Analysis: Assign the observed absorption bands to specific vibrational modes.
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Description | Typical Range (cm⁻¹) | Reference(s) |
| ν(O-H) | Stretching of aqua (H₂O) ligands and lattice water | 3000 - 3500 | [8][13] |
| ν_as(C=O) | Antisymmetric stretching of coordinated oxalate | ~1705 | [8] |
| ν_s(C-O) + ν(C-C) | Symmetric stretching of coordinated oxalate | ~1400 | [8] |
| δ(O-C=O) | In-plane oxalate ring deformation | ~903 | [8] |
| ν(Cr-O) | Chromium-Oxygen stretching | 480 - 622 | [8][11] |
Magnetic Susceptibility
This technique measures the magnetic properties of the complex, which are determined by the number of unpaired electrons. Chromium(III) is a d³ ion and, in a high-spin octahedral environment, possesses three unpaired electrons.
Experimental Protocol:
-
Sample Preparation: A finely powdered solid sample of the complex is used.
-
Data Acquisition: The magnetic susceptibility of the sample is measured at room temperature using a magnetic susceptibility balance (e.g., Gouy balance or SQUID magnetometer).[14]
-
Calculation: The effective magnetic moment (μ_eff) is calculated from the measured susceptibility. The theoretical spin-only value is 3.87 B.M.[15]
Table 3: Magnetic Properties of Cr(III) Complexes
| Property | Description | Expected Value | Observed Value | Reference(s) |
| Number of Unpaired Electrons | (n) | 3 | - | [14] |
| Spin-Only Magnetic Moment (μ_so) | √[n(n+2)] Bohr Magnetons | 3.87 B.M. | 3.80 - 3.92 B.M. | [14][15][16] |
The observed magnetic moments are in close agreement with the spin-only value, confirming the +3 oxidation state and octahedral geometry of the chromium center.[14][16]
Thermal Analysis (TGA/DTA)
Thermal analysis techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are used to study the decomposition of the complex upon heating.[1] These methods reveal a stepwise decomposition process.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of the complex is placed in the instrument's crucible.
-
Data Acquisition: The sample is heated at a constant rate in an inert atmosphere (e.g., argon or nitrogen), and the change in mass (TG) and temperature difference (DTA) are recorded as a function of temperature.[17]
-
Analysis: The resulting curves are analyzed to determine the temperatures and corresponding mass losses for each decomposition step.
Table 4: Thermal Decomposition Data for trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O
| Step | Temperature Range (°C) | Mass Loss (%) | Description | Reference(s) |
| 1 | 90 - 130 | ~11% | Loss of 3 uncoordinated water molecules | [1] |
| 2 | 156 - 196 | ~7% | Loss of 2 coordinated water molecules | [1] |
| 3 | > 300 | Varies | Decomposition of the anhydrous complex | [1][18] |
Note: The exact temperatures can vary depending on the heating rate and specific compound.
References
- 1. Bis(oxalato)chromate(III) | 18954-99-9 | Benchchem [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. studylib.net [studylib.net]
- 6. scribd.com [scribd.com]
- 7. qscience.com [qscience.com]
- 8. Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. fizika.si [fizika.si]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
